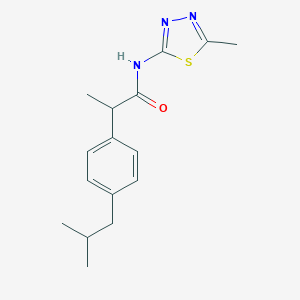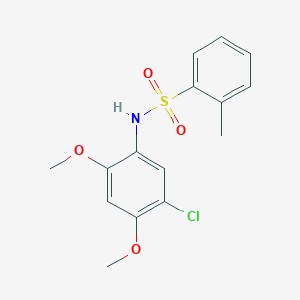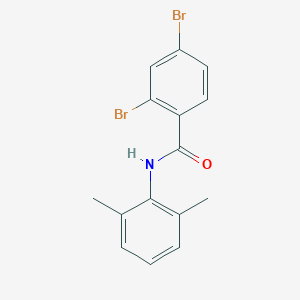
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as IBPT and is a member of the thiadiazole family of compounds. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of IBPT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and viral cells. This leads to the disruption of essential cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
IBPT has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. It has also been found to have a positive effect on lipid metabolism and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
IBPT has several advantages for use in lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, its limited solubility and stability can pose challenges for its use in certain experiments.
Orientations Futures
There are several future directions for research on IBPT, including:
1. Investigating its potential applications in the development of new drugs for the treatment of bacterial, fungal, and viral infections.
2. Exploring its potential use in the treatment of metabolic disorders such as diabetes and obesity.
3. Studying its potential as a natural pesticide for use in agriculture.
4. Investigating its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Exploring its potential as a therapeutic agent for the treatment of cancer.
In conclusion, IBPT is a promising compound that has gained significant attention in the scientific community for its potential applications in various fields. Its diverse range of biochemical and physiological effects make it a promising candidate for further research, and there are several future directions for its exploration.
Méthodes De Synthèse
The synthesis of IBPT involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid to form 4-isobutylthiosemicarbazone. This compound is then reacted with methyl iodide to form 2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Applications De Recherche Scientifique
IBPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C16H21N3OS |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(20)17-16-19-18-12(4)21-16/h5-8,10-11H,9H2,1-4H3,(H,17,19,20) |
Clé InChI |
ITMYVGBVWNHRNL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
SMILES canonique |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)



![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)
